molecular formula C14H16F3NO3S B2618628 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one CAS No. 2034607-36-6

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2618628
CAS No.: 2034607-36-6
M. Wt: 335.34
InChI Key: PYWNXOLVOHBHEI-UHFFFAOYSA-N
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Description

This compound is a sulfone-containing 1,4-thiazepane derivative featuring a phenyl substituent at the 7-position of the heterocyclic ring and a trifluoropropanone moiety. Its structure combines a sulfur-containing seven-membered ring with electron-withdrawing groups (sulfone, trifluoromethyl), which likely enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S/c15-14(16,17)10-13(19)18-7-6-12(22(20,21)9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWNXOLVOHBHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst, such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction, using a trifluoromethylating agent, such as trifluoromethyl iodide, and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using nucleophiles like amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Alcohols and Amines: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic effects against various diseases. Notable applications include:

  • Anti-inflammatory Agents : The compound has been studied for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Properties : Preliminary studies suggest efficacy in pain management, potentially through mechanisms involving receptor modulation.
  • Antiepileptic Effects : Investigations into its neuroprotective properties indicate possible applications in treating epilepsy and other neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit tumor cell growth:

  • Cell Line Studies : The compound was tested against various human tumor cell lines, demonstrating significant growth inhibition (mean GI50 values) .
  • Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets that disrupt cancer cell proliferation pathways.

Case Studies

Several studies have documented the biological activities of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one:

Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that the compound effectively reduced markers of inflammation in vitro. The results indicated a dose-dependent response in cytokine production reduction.

Study 2: Anticancer Efficacy

In a comprehensive screening by the National Cancer Institute (NCI), the compound exhibited promising anticancer properties across multiple cell lines. The findings suggested that it could serve as a lead compound for further development in oncology .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes and cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs

The most closely related compound identified is 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one (CAS: 2034334-95-5), which substitutes the phenyl group with a thiophen-2-yl moiety. This structural variation introduces distinct electronic and steric effects:

  • Phenyl vs.
  • Impact on Lipophilicity : Thiophene is less lipophilic than phenyl, which may alter solubility and membrane permeability.
Table 1: Key Structural and Functional Differences
Property Target Compound (Phenyl Substituent) Thiophene Analog (CAS: 2034334-95-5)
Aromatic Substituent Phenyl Thiophen-2-yl
Electronic Profile Strong electron-withdrawing Moderate electron-richness
Potential Metabolic Stability High (due to sulfone and CF₃) Moderate (thiophene may oxidize)
Safety Precautions* Not explicitly reported P210: Avoid heat/sparks

Physicochemical Properties

  • Solubility: The sulfone group enhances water solubility, but the trifluoropropanone moiety may counterbalance this effect.
  • Thermal Stability : The thiophene analog’s safety guidelines (P210) suggest sensitivity to heat, a trait likely shared with the phenyl derivative due to the sulfone group’s thermal instability .

Biological Activity

The compound 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on recent research findings.

Structural Characteristics

This compound features a thiazepane ring with a dioxido substituent and a trifluoropropanone moiety. The presence of both the thiazepane and trifluoropropanone groups contributes to its unique chemical reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazepane ring.
  • Introduction of the phenyl group.
  • Addition of the trifluoropropanone moiety.

These synthetic routes are optimized for yield and purity, often utilizing specific solvents and catalysts to enhance reaction efficiency .

Antimicrobial Properties

Research indicates that derivatives of thiazepane compounds exhibit significant antimicrobial activity. The presence of the phenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against various pathogens .

Neuroprotective Effects

Studies have shown that trifluoromethyl ketones can exert neuroprotective effects. For instance, low K(+)-induced apoptosis in cerebellar granule neurons (CGNs) has been mitigated by compounds similar to this compound. These findings suggest a possible mechanism where the compound protects neuronal cells from apoptosis through various signaling pathways .

Anticancer Activity

The dual functionality of thiazepane and trifluoropropanone moieties may provide enhanced anticancer properties. Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation in vitro. The mechanism of action may involve modulation of apoptotic pathways or interference with cellular signaling essential for tumor growth .

Case Studies

Several studies highlight the biological activities associated with compounds structurally related to this compound:

StudyFindings
Neuroprotection Study Demonstrated that trifluoromethyl ketones can protect CGNs from apoptosis induced by potassium deprivation .
Antimicrobial Activity Found that thiazepane derivatives showed promising antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Research Reported that similar compounds inhibited the growth of various cancer cell lines through apoptotic mechanisms .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Receptor Binding : Interaction with specific receptors involved in apoptosis and inflammation.
  • Enzyme Modulation : Inhibition or activation of enzymes critical for cellular signaling pathways related to cancer progression and microbial resistance.

Q & A

Q. What are the established synthetic pathways for 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:
  • Friedel-Crafts acylation : For introducing the trifluoropropanone moiety to aromatic systems (analogous to , where Friedel-Crafts is used for ethanone group addition) .
  • Sulfonation/Oxidation : To achieve the 1,1-dioxido configuration on the thiazepane ring. Reaction conditions such as oxidizing agents (e.g., H₂O₂, mCPBA), solvent polarity, and temperature must be optimized to avoid over-oxidation or side reactions.
  • Metal-free approaches : As demonstrated in β-CF₃-aryl ketone synthesis (), mild conditions (room temperature, aqueous solvents) can improve yield and reduce toxicity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing the dioxido-thiazepane ring (δ ~3.5–4.5 ppm for sulfone groups) and trifluoropropanone carbonyl (δ ~190–210 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, especially for the trifluoromethyl group (m/z 69, CF₃⁺) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the thiazepane ring and sulfone group geometry (as applied in for fluorinated structures) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of the thiazepane ring sulfonation to achieve the 1,1-dioxido configuration?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance sulfonation efficiency by stabilizing ionic intermediates .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) or enzymatic catalysts may direct oxidation to specific sulfur atoms.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track sulfone formation and terminate reactions at the 1,1-dioxido stage .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer :
  • Theoretical Framework Integration : Align computational models (e.g., DFT) with experimental parameters (e.g., solvent effects, steric hindrance) using guided hypotheses from and .
  • Cross-Validation : Compare multiple spectroscopic datasets (e.g., NMR, IR) with computational vibrational/chemical shift predictions .
  • Error Analysis : Adjust computational basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron-withdrawing effects of the CF₃ and sulfone groups .

Q. How should researchers design stability studies to assess the compound's degradation under varying experimental conditions?

  • Methodological Answer :
  • Condition Screening : Expose the compound to pH extremes (2–12), elevated temperatures (40–80°C), and UV light to identify degradation pathways .
  • Analytical Tools : Use HPLC-MS to detect degradation products (e.g., hydrolyzed sulfone or defluorinated intermediates) .
  • Safety Protocols : Follow acute toxicity guidelines () for handling degraded byproducts (e.g., dermal/ocular protection) .

Key Considerations for Experimental Design

  • Theoretical Alignment : Link synthesis and characterization to fluorinated ketone reactivity models () .
  • Safety Compliance : Adhere to acute toxicity protocols (Category 4 for oral/dermal/inhalation; ) during handling .
  • Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (inert vs. ambient) to mitigate variability .

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